molecular formula C9H11N3 B161230 4-(1,2-Diaminoethyl)benzonitrile CAS No. 132261-27-9

4-(1,2-Diaminoethyl)benzonitrile

Katalognummer B161230
CAS-Nummer: 132261-27-9
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: GNWGFLWLFFVTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,2-Diaminoethyl)benzonitrile, also known as DAEBN, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Wirkmechanismus

The mechanism of action of 4-(1,2-Diaminoethyl)benzonitrile is not fully understood. However, studies suggest that it may function by disrupting bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
4-(1,2-Diaminoethyl)benzonitrile has been shown to have low toxicity in vitro, making it a promising candidate for further study. Additionally, studies have demonstrated that 4-(1,2-Diaminoethyl)benzonitrile has antioxidant properties, which may have potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(1,2-Diaminoethyl)benzonitrile in lab experiments is its low toxicity, which allows for the use of higher concentrations without adverse effects. However, one limitation is its limited solubility in water, which may make it difficult to use in certain applications.

Zukünftige Richtungen

There are several future directions for research on 4-(1,2-Diaminoethyl)benzonitrile. One area of interest is its potential use as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further study is needed to fully understand the mechanism of action of 4-(1,2-Diaminoethyl)benzonitrile and its potential therapeutic applications. Finally, research could be conducted to improve the solubility of 4-(1,2-Diaminoethyl)benzonitrile in water, making it more versatile for use in various applications.
Conclusion
In conclusion, 4-(1,2-Diaminoethyl)benzonitrile is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(1,2-Diaminoethyl)benzonitrile could lead to the development of new antibiotics and other therapeutic applications.

Synthesemethoden

4-(1,2-Diaminoethyl)benzonitrile can be synthesized through a multi-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride. The second step involves the reaction of 4-aminobenzaldehyde with ethylenediamine to form 4-(1,2-Diaminoethyl)benzaldehyde. The final step involves the cyclization of 4-(1,2-Diaminoethyl)benzaldehyde with potassium cyanide to produce 4-(1,2-Diaminoethyl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

4-(1,2-Diaminoethyl)benzonitrile has been studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for steel, and as a ligand for metal complexes. Additionally, 4-(1,2-Diaminoethyl)benzonitrile has shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.

Eigenschaften

CAS-Nummer

132261-27-9

Produktname

4-(1,2-Diaminoethyl)benzonitrile

Molekularformel

C9H11N3

Molekulargewicht

161.2 g/mol

IUPAC-Name

4-(1,2-diaminoethyl)benzonitrile

InChI

InChI=1S/C9H11N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,6,11-12H2

InChI-Schlüssel

GNWGFLWLFFVTRP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(CN)N

Kanonische SMILES

C1=CC(=CC=C1C#N)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.